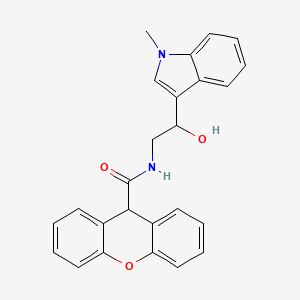
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic compound that belongs to the family of heterocyclic compounds It features a pyrrolidine ring, a pyridine derivative, and a thiazole derivative within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Route 1: : One common synthetic method involves the formation of the pyrrolidinyl moiety first, which is then linked to the 3-chloropyridin-4-yl via a nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Route 2: : Another method involves the coupling of the (2,4-dimethylthiazol-5-yl)methanone with a pyrrolidine derivative using a base such as potassium carbonate in a polar solvent like acetonitrile.
Industrial Production Methods
Industrial production often involves optimized versions of these synthetic routes, focusing on high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, forming hydroxylated derivatives.
Reduction: : Reduction of the compound can yield amine derivatives, which might exhibit different pharmacological properties.
Substitution: : Halogenation reactions can replace hydrogen atoms with halogens on the thiazole ring, altering the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in dry ether.
Substitution: : N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: : Hydroxylated pyrrolidine derivatives.
Reduction: : Aminated derivatives with altered pharmacokinetics.
Substitution: : Halogenated thiazole compounds with enhanced electronic properties.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in multiple domains:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Potential inhibitor or modulator in enzymatic reactions.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its interactions with specific molecular targets.
Industry: : Used in the development of novel materials with specific electronic properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways and molecular targets often depend on its structural analogues and derivatives.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, such as:
(3-(4-Chloropyridin-3-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
(3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
(3-((3-Fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.
Our compound is unique due to the presence of the 3-chloropyridin-4-yl group, which may confer distinct electronic properties and biological activities.
Eigenschaften
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9-14(22-10(2)18-9)15(20)19-6-4-11(8-19)21-13-3-5-17-7-12(13)16/h3,5,7,11H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLSYYTYAWWHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2767661.png)
![2-(1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B2767662.png)
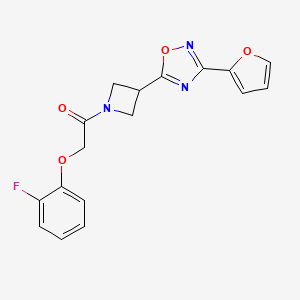

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2767667.png)
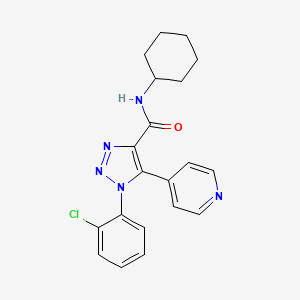
![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2767669.png)
![1-(oxolane-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2767670.png)
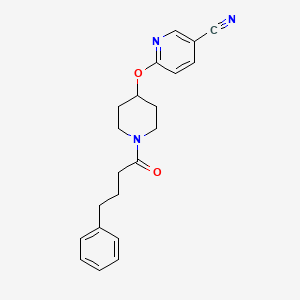
![4-(1-{[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE](/img/structure/B2767674.png)

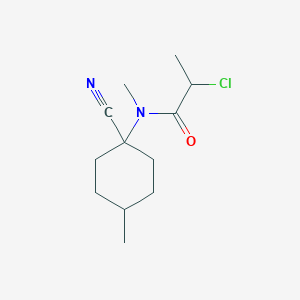
![N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2767679.png)
